molecular formula C19H23N5 B12264052 4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile

4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12264052
M. Wt: 321.4 g/mol
InChI Key: OLGNVRCFJMSLMO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Substitution reactions: Introduction of the methyl and amino groups onto the pyridine ring.

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Final assembly: Coupling the piperidine and pyridine rings through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These could include binding to enzymes or receptors, altering their activity or function. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]pyridine-3-carbonitrile: Similar structure but lacks the piperidine ring.

    4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine: Similar structure but lacks the carbonitrile group.

Uniqueness

4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile is unique due to the combination of its functional groups and ring structures, which confer specific chemical and biological properties not found in closely related compounds.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

4,6-dimethyl-2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H23N5/c1-14-12-15(2)22-19(17(14)13-20)24-10-7-16(8-11-24)23(3)18-6-4-5-9-21-18/h4-6,9,12,16H,7-8,10-11H2,1-3H3

InChI Key

OLGNVRCFJMSLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)N(C)C3=CC=CC=N3)C

Origin of Product

United States

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